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Compound of Interest

2-Bromo-5-fluoropyridine-4-
Compound Name:
carbonitrile

Cat. No.: B1379351

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-5-
fluoropyridine-4-carbonitrile

Introduction: A Versatile Trifunctional Heterocyclic
Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, the demand for versatile, functionalized heterocyclic building blocks is insatiable. 2-
Bromo-5-fluoropyridine-4-carbonitrile emerges as a preeminent example of such a scaffold.
[1] Its structure is deceptively simple, yet it offers a sophisticated platform for molecular
elaboration. The pyridine core, being inherently electron-deficient, is further activated by the
presence of three distinct and strategically positioned functional groups: a bromine atom, a
fluorine atom, and a carbonitrile moiety. This unique arrangement provides chemists with three
orthogonal points for chemical modification, enabling the construction of complex molecular
architectures through a variety of selective transformations.

This guide provides an in-depth exploration of the reactivity profile of 2-Bromo-5-
fluoropyridine-4-carbonitrile. We will dissect the role of each functional group, elucidate the
mechanisms of its most critical reactions, and provide field-proven experimental protocols. The
content herein is curated for researchers, scientists, and drug development professionals
seeking to leverage this powerful building block in their synthetic campaigns.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1379351?utm_src=pdf-interest
https://www.benchchem.com/product/b1379351?utm_src=pdf-body
https://www.benchchem.com/product/b1379351?utm_src=pdf-body
https://www.benchchem.com/product/b1379351?utm_src=pdf-body
https://www.benchchem.com/product/b1379351?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluoro-4-pyridinecarbonitrile
https://www.benchchem.com/product/b1379351?utm_src=pdf-body
https://www.benchchem.com/product/b1379351?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1379351?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Core Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is the
foundation of sound experimental design.

Table 1: Physicochemical Data for 2-Bromo-5-fluoropyridine-4-carbonitrile

Property Value Source
Molecular Formula CeH2BrFN2 PubChem[1]
Molecular Weight 201.00 g/mol PubChem[1]
Appearance Typically a solid

CAS Number 1256822-16-8 PubChem[1]

Handling and Safety Precautions

As with many halogenated heterocyclic compounds, 2-Bromo-5-fluoropyridine-4-carbonitrile
should be handled with care in a well-ventilated fume hood.[2][3] It is classified as an irritant
and is harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

Core Safety Directives:

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with
side shields, and a lab coat.[2][3][4]

e Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid
inhalation of dust or fumes.[2][3][4]

o Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and
eyes. Wash hands thoroughly after handling.[2][3][5]

Storage: Keep containers securely sealed and store in a cool, dry place.[5]

Analysis of Molecular Structure and Reactivity
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The synthetic versatility of 2-Bromo-5-fluoropyridine-4-carbonitrile stems from the distinct
reactivity of its three functional groups, all influenced by the electron-deficient nature of the
pyridine ring.

Caption: Molecular structure of 2-Bromo-5-fluoropyridine-4-carbonitrile.
The reactivity can be dissected as follows:

e The Pyridine Ring: As a heteroaromatic system, the nitrogen atom withdraws electron
density, making the ring electron-deficient. This electronic character is crucial, as it
deactivates the ring towards electrophilic aromatic substitution but significantly activates it
towards nucleophilic aromatic substitution (SNAr), especially at the positions ortho (2,6) and
para (4) to the nitrogen.[6][7]

o The Bromine Atom (C2-Br): Positioned ortho to the ring nitrogen, this is the most activated
and synthetically versatile site on the molecule. The C-Br bond is the primary site for
palladium-catalyzed cross-coupling reactions. Its reactivity vastly exceeds that of the C-F
bond in such transformations.[8]

e The Fluorine Atom (C5-F): While fluorine is a powerful electron-withdrawing group that
further activates the ring, the C-F bond is significantly stronger than the C-Br bond. It is
generally unreactive in palladium-catalyzed cross-coupling reactions where a C-Br bond is
present, allowing for selective functionalization at the 2-position.[9] In SNAr reactions,
fluoride is typically a better leaving group than bromide; however, the electronic activation at
the 2-position often makes the C-Br bond the preferred site for substitution, though this can
be condition-dependent.[6][10]

e The Carbonitrile Group (C4-CN): Located para to the ring nitrogen, this potent electron-
withdrawing group further enhances the electron-deficient nature of the ring. It serves as a
versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or an amide, or
reduced to a primary amine.
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Caption: Key reactive sites on 2-Bromo-5-fluoropyridine-4-carbonitrile.

Key Synthetic Transformations: Palladium-
Catalyzed Cross-Coupling

The C2-Br bond is the workhorse of this molecule, providing a reliable entry point for
constructing carbon-carbon and carbon-nitrogen bonds via palladium catalysis. These
reactions are cornerstones of modern medicinal chemistry.[11]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and vinyl-aryl structures by
coupling an organoboron species with an organohalide.[12][13] For 2-Bromo-5-
fluoropyridine-4-carbonitrile, this reaction selectively occurs at the C-Br bond.

Causality of Experimental Choices:

o Catalyst: A Pd(0) species is the active catalyst. It can be added directly (e.g., Pd(PPhs)a) or
generated in situ from a Pd(ll) precatalyst like Pd(OAc)2.[14]

e Ligand: Phosphine ligands (e.g., PPhs, P(t-Bu)s) stabilize the palladium center and modulate
its reactivity.
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e Base: The base (e.g., K2COs, K3sPOa4, Cs2CO:s) is critical. It reacts with the boronic acid to
form a more nucleophilic boronate species, which is necessary for the transmetalation step.
[15]
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Suzuki-Miyaura Catalytic Cycle
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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